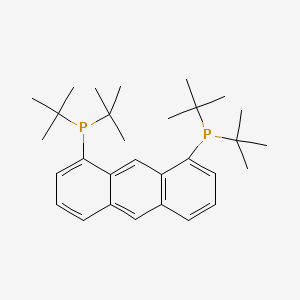
(Anthracene-1,8-diyl)bis(di-tert-butylphosphane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Bis(ditert-butylphosphino)anthracene is an organophosphorus compound that features two ditert-butylphosphino groups attached to the 1 and 8 positions of an anthracene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,8-Bis(ditert-butylphosphino)anthracene can be synthesized through a multi-step process starting from 1,8-dichloroanthraquinone. The general synthetic route involves the following steps:
Chlorine-Bromine Substitution: 1,8-dichloroanthraquinone is subjected to a chlorine-bromine substitution reaction to yield 1,8-dibromoanthracene.
Reduction: The dibromoanthracene is then reduced using aluminum isopropoxide to form 1,8-dihydroanthracene.
Industrial Production Methods
While specific industrial production methods for 1,8-Bis(ditert-butylphosphino)anthracene are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. This includes the use of continuous flow reactors and automated synthesis platforms to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Bis(ditert-butylphosphino)anthracene undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The anthracene backbone can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Electrophiles like bromine or nitronium ions can be used under mild conditions.
Major Products
Phosphine Oxides: Formed from oxidation reactions.
Substituted Anthracenes: Formed from electrophilic aromatic substitution.
Applications De Recherche Scientifique
1,8-Bis(ditert-butylphosphino)anthracene has several scientific research applications:
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,8-Bis(diphenylphosphino)anthracene
- 1,8-Bis(diisopropylphosphino)anthracene
- 1,8-Bis(dicyclohexylphosphino)anthracene
Uniqueness
Propriétés
Numéro CAS |
388566-73-2 |
|---|---|
Formule moléculaire |
C30H44P2 |
Poids moléculaire |
466.6 g/mol |
Nom IUPAC |
ditert-butyl-(8-ditert-butylphosphanylanthracen-1-yl)phosphane |
InChI |
InChI=1S/C30H44P2/c1-27(2,3)31(28(4,5)6)25-17-13-15-21-19-22-16-14-18-26(24(22)20-23(21)25)32(29(7,8)9)30(10,11)12/h13-20H,1-12H3 |
Clé InChI |
ARIWXJACAYHEGY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)P(C1=CC=CC2=CC3=C(C=C21)C(=CC=C3)P(C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



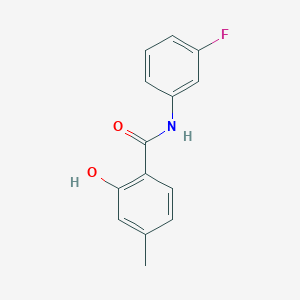
![3-(3-Methoxypropyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14233200.png)


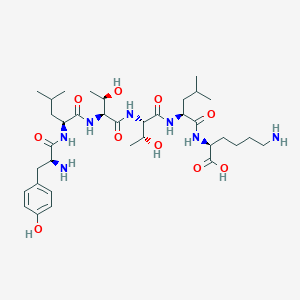
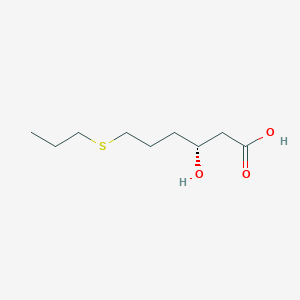
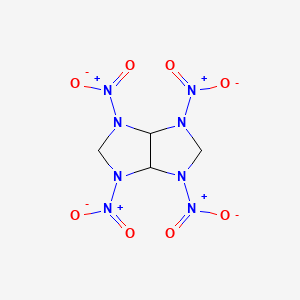
![N'-benzhydryl-N-[2-(2-chlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14233235.png)
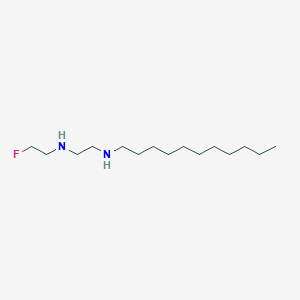
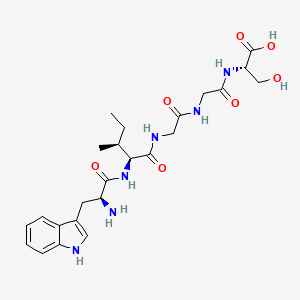
![1-(2-Methylphenyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14233256.png)
![Phenol, 4-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14233271.png)

